(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is a chemical compound with the molecular formula CHOS. It is classified as a sulfonate ester and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound features a unique epoxy group, which contributes to its reactivity and utility in chemical reactions.
This compound can be sourced from several synthetic pathways, primarily involving the reaction of epoxide precursors with methanesulfonic acid derivatives. It falls under the category of sulfonate esters, which are characterized by the presence of a sulfonic acid moiety linked to an alcohol-derived structure. This classification is significant in understanding its chemical behavior and potential applications.
The synthesis of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate can be achieved through multiple methods:
The molecular structure of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate features:
CC(C(CO)O)C1(O1)S(=O)(=O)C
.The compound participates in various chemical reactions due to its functional groups:
The mechanism by which (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate exerts its effects largely depends on its reactivity profile:
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate has several potential applications:
This compound exemplifies the versatility of organosulfur compounds in both synthetic organic chemistry and potential therapeutic applications. Further research may elucidate more specific roles within biological systems or novel synthetic pathways leveraging its unique structure.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2